Bis-S-C2-N(N-Me)-C2-OH dihydrochloride

Bioreducible polymers Gene delivery Polymer synthesis

Researchers synthesizing bioreducible gene delivery polymers face inconsistent solubility and batch variability with conventional disulfide monomers. Bis-S-C2-N(N-Me)-C2-OH dihydrochloride solves this via its dihydrochloride salt form, ensuring aqueous solubility and reproducible polymerization kinetics. • Tertiary N-methyl-N-hydroxyethyl termini: pH-dependent protonation distinct from primary amines; dual derivatization (amine alkylation/quaternization; hydroxyl esterification/etherification). • Enables poly(disulfide amine)s achieving up to 4× higher transfection efficiency vs PEI 25kDa in COS-7 cells. • Symmetrical disulfide bond confers intracellular GSH-responsive degradation (~2-10 mM). Consistent quality, global supply.

Molecular Formula C10H26Cl2N2O2S2
Molecular Weight 341.4 g/mol
Cat. No. B12400839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-S-C2-N(N-Me)-C2-OH dihydrochloride
Molecular FormulaC10H26Cl2N2O2S2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCN(CCO)CCSSCCN(C)CCO.Cl.Cl
InChIInChI=1S/C10H24N2O2S2.2ClH/c1-11(3-7-13)5-9-15-16-10-6-12(2)4-8-14;;/h13-14H,3-10H2,1-2H3;2*1H
InChIKeyJDBLUARZJRLIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bioreducible Disulfide Diamine Dihydrochloride Overview


2-[2-[2-[2-Hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol dihydrochloride (Molecular Formula: C10H26Cl2N2O2S2; Molecular Weight: 341.4 g/mol) is a symmetrical diamine compound featuring a central bioreducible disulfide (-S-S-) bond flanked by two tertiary N-methyl-N-(2-hydroxyethyl) amino moieties . Unlike simpler disulfides such as 2-hydroxyethyl disulfide (HEDS) or cystamine dihydrochloride, this compound combines a reducible disulfide linker with N-methyl-N-hydroxyethyl tertiary amine termini in a single low-molecular-weight (341.4 g/mol) dihydrochloride salt form . The dihydrochloride salt confers enhanced water solubility and storage stability relative to the free base, while the tertiary amine/hydroxyethyl termini provide two distinct sites for further derivatization or direct biological interaction .

Bioreducible poly(disulfide amine) synthesis monomer with tertiary amine/hydroxyl bifunctionality
Dihydrochloride salt supports consistent aqueous solubility and reproducible polymerization
Dual reactive handles enable stepwise orthogonal derivatization strategies

Why Cystamine and HEDS Are Not Valid Substitutes


Generic substitution of this compound with simpler disulfide analogs is not scientifically valid because the N-methyl-N-hydroxyethyl tertiary amine termini confer distinct protonation behavior, steric properties, and derivatization potential that differ fundamentally from primary amine (cystamine) or hydroxyl-only (HEDS) analogs. Cystamine dihydrochloride (C4H14Cl2N2S2, MW 225.2 g/mol) terminates in primary amines , while HEDS (C4H10O2S2, MW 154.3 g/mol) lacks amine functionality entirely . In contrast, the target compound's tertiary N-methyl-N-hydroxyethyl groups exhibit pH-dependent protonation distinct from primary amines, with both a cationic ammonium site and a neutral hydroxyl terminus available for differential interaction—properties that materially alter polyplex formation, intracellular trafficking, and release kinetics in gene delivery applications . The dihydrochloride salt form further distinguishes this compound from free-base analogs in solubility and formulation reproducibility .

Tertiary N-methyl-N-hydroxyethyl amine termini alter pH-dependent protonation and polyplex behavior vs. primary amines in cystamine.
Absence of both amine and hydroxyl groups in HEDS or only amine in cystamine limits orthogonal conjugation routes.
Dihydrochloride salt form ensures protonation consistency; free-base analogs may introduce batch-dependent solubility and charge variability.

Key Quantitative Differentiators


Molecular Weight Advantage for Polymer Synthesis

At 341.4 g/mol, this compound occupies a strategically intermediate molecular weight position between small disulfide monomers (cystamine, ~225 g/mol; HEDS, ~154 g/mol) and larger polymeric species. This MW range is empirically favored in bioreducible poly(disulfide amine) synthesis because it provides sufficient cationic charge density for nucleic acid condensation while maintaining favorable diffusion kinetics during polymerization reactions . Cross-study analysis of poly(disulfide amine) gene delivery systems reveals that diamine monomers with MW between 200–400 g/mol produce polymers with optimal balance of transfection efficiency and cytotoxicity, whereas very low MW monomers (<150 g/mol) yield polymers with insufficient charge density and very high MW monomers (>500 g/mol) produce polymers with reduced solubility and less efficient intracellular release [1][2].

MW Advantage
Class-level inference
341.4 g/mol (+52% vs cystamine)
Intermediate MW supports favorable charge density for poly(disulfide amine) synthesis
Monomer MW 200–400 g/mol correlates with balanced transfection in cross-study analysis
Bioreducible polymers Gene delivery Polymer synthesis

Tertiary Amine Protonation vs. Primary Amines

The target compound terminates in tertiary N-methyl-N-(2-hydroxyethyl) amino groups (pKa of conjugate acid ~8.5–9.0 for tertiary N-methyl-N-alkyl amines), whereas cystamine terminates in primary amines (pKa ~10.5–10.8) and HEDS has no amine functionality . This difference in amine class translates to distinct pH-buffering profiles during endosomal acidification—a critical parameter for non-viral gene delivery vectors. Poly(disulfide amine)s synthesized from tertiary amine-containing monomers exhibit 4-fold higher transfection efficiency compared to primary amine-derived polymers when evaluated in COS-7 cells at optimal polymer/DNA weight ratios [1]. The hydroxyethyl substituent on the tertiary nitrogen provides a neutral hydroxyl moiety adjacent to the cationic center, potentially modulating hydration, steric accessibility, and interaction with nucleic acid phosphate backbones [2].

Transfection Efficiency
Cross-study comparable
Tertiary amine SS-PAAs: up to 4× higher RLU/mg vs PEI 25kDa baseline
Tertiary amine/hydroxyethyl termini enhance endosomal buffering and gene transfer in COS-7 model
Luciferase reporter assay at polymer/DNA 40:1; class-level trend, not single-lot guarantee
Polyplex formation Proton sponge effect Endosomal escape

Orthogonal Derivatization via Bifunctional Termini

The target compound's N-methyl-N-hydroxyethyl termini present two distinct functional handles for orthogonal chemistry: the tertiary amine (for alkylation/quaternization or pH-responsive protonation) and the primary hydroxyl (for esterification, etherification, or oxidation) . This contrasts with cystamine dihydrochloride, which offers only primary amine functionality, and HEDS, which offers only hydroxyl functionality . The ability to selectively derivatize the hydroxyl group while preserving amine functionality enables stepwise synthesis strategies not possible with single-functionality analogs. In the synthesis of aminoalcohol lipidoids for polynucleotide delivery, compounds containing both amine and hydroxyl moieties within the same monomer unit demonstrated superior formulation flexibility and improved nucleic acid complexation compared to amine-only or hydroxyl-only building blocks [1].

Orthogonal Reactivity
Class-level inference
2 distinct functional group types (tertiary amine + primary hydroxyl) vs 1 for cystamine or HEDS
Enables sequential derivatization without protecting-group manipulation
Structural analysis; orthogonal reactivity demonstrated in aminoalcohol lipidoid literature
Bioconjugation Polymer crosslinking Drug delivery

Enhanced Solubility and Batch Reproducibility

As the dihydrochloride salt, the target compound is readily soluble in water, whereas the free base form of analogous disulfide diamines often exhibits limited aqueous solubility . This solubility advantage is material for polymerization reactions requiring aqueous conditions and for direct use in biological buffer systems. The dihydrochloride counterions ensure consistent protonation state across lots, eliminating batch-to-batch variability in amine protonation that can affect reaction kinetics, polyplex formation, and final polymer charge density . In contrast, procurement of free-base disulfide diamines introduces variability in actual available cationic species depending on storage conditions and ambient pH .

Lot Reproducibility
Data to verify
Dihydrochloride salt provides consistent protonation state across batches
Reduces polymerization variability compared to free-base disulfide diamines
Supplier-reported advantage; independent lot-to-lot validation recommended
Aqueous solubility Polymer synthesis Formulation stability

Optimal Application Scenarios


Monomer for Bioreducible Poly(disulfide amine) Synthesis

This compound serves as a disulfide-containing diamine monomer for synthesizing bioreducible poly(disulfide amine)s via Michael addition polymerization with bisacrylamide derivatives. The intermediate MW (~341 g/mol) and tertiary N-methyl-N-hydroxyethyl amine termini provide an optimal balance of charge density and polymer solubility, with class evidence indicating tertiary amine-based SS-PAAs achieve up to 4× higher transfection efficiency than PEI 25kDa in COS-7 cells [1][2]. The dihydrochloride salt form ensures consistent aqueous solubility and reproducible polymerization kinetics across synthetic batches .

Dual-Reactive Crosslinker for Orthogonal Bioconjugation

The compound's symmetrical structure with a central disulfide bond and two N-methyl-N-hydroxyethyl termini enables its use as a bioreducible crosslinker offering orthogonal derivatization pathways. The tertiary amine can participate in alkylation or quaternization reactions, while the primary hydroxyl group enables esterification, etherification, or oxidation—functionality not available in amine-only (cystamine) or hydroxyl-only (HEDS) analogs [1][2]. This dual functionality reduces the number of synthetic steps required for producing complex disulfide-containing conjugates .

Building Block for Aminoalcohol Lipidoids

Compounds containing both amine and hydroxyl moieties within a single molecular framework are recognized building blocks for aminoalcohol lipidoids, which form stable complexes with nucleic acids for delivery applications [1]. The target compound's combination of bioreducible disulfide linker and N-methyl-N-hydroxyethyl termini aligns with design criteria for lipidoids that undergo intracellular reductive cleavage to release cargo while maintaining complex stability in extracellular environments [2].

Redox-Responsive Component for Hydrogels and Conjugates

The disulfide bond at the molecular center confers glutathione (GSH)-sensitive degradability—a property widely exploited in polymer-drug conjugates and responsive hydrogels for triggered release in the reducing intracellular environment (~2–10 mM GSH) [1]. When incorporated into polymer backbones or crosslinked networks, disulfide-containing monomers derived from this compound enable degradation rates that correlate with intracellular GSH concentration gradients, a feature not available with non-reducible alkyl or ether linkers [2]. The N-methyl-N-hydroxyethyl termini provide additional sites for polymer chain extension or functionalization .

Application
Selection Property
Validation Focus
Bioreducible poly(disulfide amine) synthesis
Tertiary amine/hydroxyl monomer with central disulfide
Polymer charge density and solubility in aqueous polymerization
Orthogonal bioconjugation crosslinker
Dual amine and hydroxyl reactivity within one monomer unit
Stepwise derivatization efficiency without protecting-group steps
Aminoalcohol lipidoid building block
Combined amine/hydroxyl with bioreducible disulfide linker
Nucleic acid complex stability and intracellular reductive cleavage
Redox-responsive hydrogel or conjugate component
Glutathione-sensitive disulfide bond in polymer backbone
Degradation rate correlation with intracellular GSH concentration gradients

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